Sideritoflavone
Overview
Description
Sideritoflavone is a natural flavonoid compound found in several plants . It is also known as 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one .
Molecular Structure Analysis
The molecular formula of Sideritoflavone is C18H16O8 . Its average mass is 360.315 Da and its monoisotopic mass is 360.084503 Da . For a detailed molecular structure analysis, tools like iFeatureOmega can be used, which provide feature extraction, analysis, and visualization of biological sequences, structures, and ligands .Physical And Chemical Properties Analysis
Sideritoflavone is a yellow powder . It has a density of 1.5±0.1 g/cm3, a boiling point of 660.4±55.0 °C at 760 mmHg, and a flash point of 243.1±25.0 °C . It has 8 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Anti-Cancer Properties
Sideritoflavone, a methoxyflavone isolated from Baccharis densiflora, has demonstrated significant anti-cancer effects. In a study, sideritoflavone exhibited high toxicity against various breast cancer cell lines, including JIMT-1, with a single digit μM IC50. It inhibited the proliferation of both cancer stem cells and non-cancer stem cells, causing DNA double strand breaks and impacting signal transduction pathways like Wnt, Myc/Max, and TGF-β. This suggests sideritoflavone's potential as a component in anti-cancer therapies (Soria Sotillo et al., 2021).
Anti-Inflammatory and Antioxidant Activities
Sideritoflavone, among other flavonoids, has been found to inhibit sheep platelet arachidonate metabolism, suggesting a potential role in anti-inflammatory treatments. It specifically inhibited 12-lipoxygenase, a key enzyme in the inflammation pathway. This property is believed to contribute to the anti-inflammatory activity of plants containing sideritoflavone (Ferrándiz et al., 1990). Additionally, sideritoflavone's presence in Sideritis species links it to their traditional use as anti-inflammatory agents.
Pharmacognosy
Research on the flavonoid content in the genus Sideritis (Lamiaceae) found sideritoflavone as one of the key flavonoids. This knowledge aids in understanding the pharmacological potency of these species and contributes to botanical identification (Palomino et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-14(22)13-11(21)7-12(8-4-5-9(19)10(20)6-8)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNUJPINKMRKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220634 | |
Record name | Sideritoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sideritiflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sideritoflavone | |
CAS RN |
70360-12-2 | |
Record name | Sideritoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70360-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sideritoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070360122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sideritoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sideritiflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 198 °C | |
Record name | Sideritiflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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